Trimethobenzamide Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for post operative nausea and vomiting and has 1 investigational indication.

See also: Trimethobenzamide (has active moiety).

Properties

IUPAC Name |

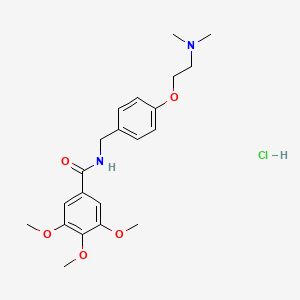

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZEEPFHXAUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-56-7 (Parent) | |

| Record name | Trimethobenzamide hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047774 | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-92-7 | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethobenzamide hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethobenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOBENZAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ5P1SX7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Dopamine D2 Receptor Antagonist Activity of Trimethobenzamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethobenzamide hydrochloride is a benzamide derivative primarily recognized for its antiemetic properties. Its mechanism of action is centered on its ability to antagonize dopamine D2 receptors, particularly within the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem.[1][2] This antagonism prevents dopamine from binding to D2 receptors in the CTZ, thereby inhibiting the signaling cascade that leads to nausea and vomiting.[1] This technical guide provides a comprehensive overview of the dopamine D2 receptor antagonist activity of this compound, including available quantitative data, detailed experimental protocols for assessing this activity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The affinity of a compound for a receptor is a critical parameter in pharmacology. For trimethobenzamide, the following binding affinity for the dopamine D2 receptor has been reported:

| Compound | Receptor | Parameter | Value | Reference |

| Trimethobenzamide | Dopamine D2 | Ki | 75 nM | --INVALID-LINK--[3] |

Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[4][5][6] Upon binding of an agonist like dopamine, the receptor undergoes a conformational change, leading to the activation of the G protein. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. Trimethobenzamide, as an antagonist, blocks this signaling cascade by preventing dopamine from activating the D2 receptor.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay quantifies the binding affinity (Ki) of a test compound (e.g., trimethobenzamide) for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in D2 receptors (e.g., rat striatum) or membranes from cells expressing recombinant human D2 receptors in a suitable buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone or [3H]raclopride), and varying concentrations of the test compound (trimethobenzamide).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., sulpiride or haloperidol) in place of the test compound.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This cell-based functional assay determines the antagonist activity of a compound by measuring its ability to block the agonist-induced inhibition of cAMP production in cells expressing D2 receptors.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

-

Assay Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the antagonist (trimethobenzamide).

-

Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal).

-

Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP levels as a function of the log concentration of the antagonist.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

In Vivo Study: Dopamine D2 Receptor Occupancy

In vivo imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), can be used to determine the extent to which a drug occupies its target receptors in the living brain.

Methodology:

-

Animal Model and Drug Administration:

-

Use a suitable animal model (e.g., rat, non-human primate) or human subjects.

-

Administer a single dose or multiple doses of this compound.

-

-

Radiotracer Injection:

-

At a specific time point after drug administration, inject a radiolabeled ligand that binds to D2 receptors (e.g., [123I]IBZM for SPECT).

-

-

Imaging:

-

Acquire SPECT or PET images of the brain to measure the distribution and binding of the radiotracer. The striatum is a key region of interest due to its high density of D2 receptors.

-

-

Data Analysis:

-

Quantify the specific binding of the radiotracer in the striatum.

-

Calculate the D2 receptor occupancy by comparing the specific binding in the drug-treated state to that in a baseline (drug-free) condition:

-

Occupancy (%) = [(Specific BindingBaseline - Specific BindingDrug) / Specific BindingBaseline] x 100

-

-

Conclusion

This compound exerts its antiemetic effect through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. While comprehensive quantitative data on its interaction with the D2 receptor is limited, its binding affinity (Ki = 75 nM) indicates a moderate potency. The experimental protocols detailed in this guide provide a framework for the further characterization of trimethobenzamide and other novel D2 receptor antagonists. A thorough understanding of the pharmacology of D2 receptor antagonists is essential for the development of new and improved therapies for a range of conditions, from nausea and vomiting to neuropsychiatric disorders.

References

- 1. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Central Antiemetic Effects of Trimethobenzamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethobenzamide hydrochloride is a benzamide derivative with established antiemetic properties. This technical guide delves into the core of its central mechanism of action, focusing on its interaction with the chemoreceptor trigger zone (CTZ) and its antagonism of dopamine D2 receptors. This document provides a comprehensive overview of the pharmacological basis for its efficacy, supported by a review of relevant preclinical models and a compilation of available data. Detailed experimental protocols for key assays are presented to facilitate further research and development in the field of antiemetic therapies.

Introduction

Nausea and vomiting are complex physiological responses to a variety of stimuli, coordinated by the central nervous system. A key area in the brainstem, the chemoreceptor trigger zone (CTZ), located in the area postrema, plays a pivotal role in detecting emetic substances in the bloodstream and cerebrospinal fluid. The CTZ is rich in various neurotransmitter receptors, including dopamine D2, serotonin 5-HT3, and neurokinin NK1 receptors. Activation of these receptors can trigger the vomiting reflex.

This compound has been utilized for the management of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis[1][2]. Its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors within the CTZ, thereby inhibiting the emetic signals relayed to the vomiting center in the medulla[3][4][5]. This central action distinguishes it from peripherally acting antiemetics.

Mechanism of Action: D2 Receptor Antagonism in the CTZ

The central antiemetic effect of this compound is primarily attributed to its ability to block dopamine D2 receptors in the chemoreceptor trigger zone[3][4][5]. The CTZ's location outside the blood-brain barrier makes it accessible to circulating emetogenic substances and drugs that act on this region.

Dopamine, acting on D2 receptors in the CTZ, is a potent emetogen. Apomorphine, a non-selective dopamine agonist, is a classic example of a substance that induces emesis through this pathway[6]. By competitively binding to and blocking these D2 receptors, Trimethobenzamide prevents the binding of dopamine and other D2 agonists, thus attenuating the downstream signaling that leads to the sensation of nausea and the act of vomiting[7]. Animal studies, particularly in dogs, have demonstrated that trimethobenzamide effectively inhibits apomorphine-induced emesis but is ineffective against emesis induced by peripherally acting agents like intragastric copper sulfate, further supporting its central mechanism of action[1][8][9].

Signaling Pathway

The binding of dopamine to the D2 receptor, a G protein-coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[10][11]. By acting as an antagonist, Trimethobenzamide blocks this signaling cascade.

Quantitative Data

Dopamine D2 Receptor Binding Affinity

The binding affinity of a compound to its receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. Specific Ki or IC50 values for Trimethobenzamide are not consistently reported in the literature. For comparative purposes, the table below includes Ki values for other known D2 antagonists.

| Compound | Receptor Target | Ki (nM) | Reference |

| Trimethobenzamide | Dopamine D2 | Not Reported | |

| Haloperidol | Dopamine D2 | 0.91 | [10] |

| Chlorpromazine | Dopamine D2 | 1.1 | [12] |

| (S)-Sulpiride | Dopamine D2 | 2.9 | [12] |

| Lurasidone | Dopamine D2 | 1.0 | [13] |

This table is for comparative purposes due to the lack of publicly available, specific binding affinity data for Trimethobenzamide.

In Vivo Antiemetic Efficacy: Apomorphine Challenge in Dogs

The canine model of apomorphine-induced emesis is a standard preclinical assay to evaluate the central antiemetic efficacy of D2 antagonists. While studies confirm Trimethobenzamide's effectiveness in this model, detailed dose-response data is scarce in the literature. A representative table structure for such data is provided below.

| Treatment Group | Dose (mg/kg) | Number of Emetic Events (mean ± SEM) | % Inhibition of Emesis |

| Vehicle Control | - | X ± Y | 0% |

| Trimethobenzamide | Dose 1 | A ± B | Z% |

| Trimethobenzamide | Dose 2 | C ± D | W% |

| Trimethobenzamide | Dose 3 | E ± F | V% |

| Positive Control (e.g., Chlorpromazine) | Dose X | G ± H | U% |

This table illustrates the expected format of dose-response data from an apomorphine-induced emesis study. Specific values for Trimethobenzamide are not available in the cited literature. A comparative study in dogs did find that trimethoxybenzamide was highly effective in controlling apomorphine-induced emesis[14].

Experimental Protocols

In Vitro: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound, such as Trimethobenzamide, for the dopamine D2 receptor using a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: Cell membranes expressing recombinant human dopamine D2 receptors are prepared from a stable cell line (e.g., HEK293 or CHO cells)[15]. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4, is used.

-

Radioligand: A high-affinity D2 receptor antagonist radioligand, such as [3H]-Spiperone, is used at a concentration close to its Kd value[12].

-

Competitive Binding: The assay is performed in microtiter plates. To each well, the following are added in order: assay buffer, a serial dilution of this compound or a reference compound, the cell membrane preparation, and the radioligand[16].

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist, such as haloperidol[17].

-

Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[16].

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand[18].

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting[16].

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Trimethobenzamide. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].

In Vivo: Apomorphine-Induced Emesis in Dogs

This protocol outlines a standard procedure for evaluating the antiemetic efficacy of Trimethobenzamide in a canine model. Beagle dogs are a commonly used species for this assay[19][20].

Methodology:

-

Animals: Adult male or female beagle dogs are used. The animals are fasted overnight with free access to water before the experiment[19].

-

Acclimatization: Dogs are acclimatized to the experimental cages for a period before the study to minimize stress-induced responses.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). Different groups of dogs receive varying doses of Trimethobenzamide or the vehicle via a specified route (e.g., intramuscular or subcutaneous injection) at a set time before the emetic challenge (e.g., 30-60 minutes)[2].

-

Emetic Challenge: Apomorphine hydrochloride is administered subcutaneously at a dose known to reliably induce emesis in dogs (e.g., 0.04 to 0.1 mg/kg)[21].

-

Observation Period: Following apomorphine administration, the dogs are observed continuously for a defined period (e.g., 60 minutes).

-

Data Collection: The primary endpoints recorded are the latency to the first emetic event (vomiting or retching) and the total number of emetic events during the observation period[20].

-

Data Analysis: The mean number of emetic events in each treatment group is compared to the vehicle control group. The percentage inhibition of emesis is calculated for each dose of Trimethobenzamide. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antiemetic effect.

Discussion and Future Directions

The central antiemetic effect of this compound, mediated by the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone, is a well-accepted mechanism of action. Preclinical studies in canine models have consistently supported this central activity. However, a notable gap exists in the publicly available literature regarding specific quantitative data, such as receptor binding affinities and detailed in vivo dose-response relationships for Trimethobenzamide.

Future research should aim to:

-

Determine the precise binding affinity (Ki) of Trimethobenzamide for the human and canine dopamine D2 receptors to better correlate its in vitro and in vivo effects.

-

Conduct and publish detailed dose-response studies of Trimethobenzamide in the apomorphine-induced emesis model in dogs to quantify its potency and efficacy.

-

Investigate the potential for Trimethobenzamide to interact with other neurotransmitter receptors that may contribute to its overall antiemetic profile or side effects.

-

Explore the downstream signaling pathways affected by Trimethobenzamide's antagonism of the D2 receptor in the CTZ to further elucidate its molecular mechanism of action.

A more complete quantitative pharmacological profile will enhance the understanding of Trimethobenzamide's therapeutic window and aid in the development of novel antiemetic agents with improved efficacy and safety profiles.

Conclusion

This compound exerts its central antiemetic effects primarily through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. This mechanism has been substantiated by preclinical animal models, particularly the inhibition of apomorphine-induced emesis in dogs. While quantitative data on its binding affinity and in vivo potency are not extensively documented in the public domain, the established qualitative mechanism provides a solid foundation for its clinical use in managing specific types of nausea and vomiting. The detailed experimental protocols provided in this guide offer a framework for future research aimed at further quantifying the pharmacological properties of Trimethobenzamide and developing next-generation antiemetics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimethobenzamide Monograph for Professionals - Drugs.com [drugs.com]

- 3. Trimethobenzamide - Wikipedia [en.wikipedia.org]

- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. Combining Apomorphine & Ropinirole for Emesis Induction [cliniciansbrief.com]

- 7. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]

- 8. Trimethobenzamide [dailymed.nlm.nih.gov]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. innoprot.com [innoprot.com]

- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) A comparative study of eleven anti-emetic drugs in dogs. (1962) | Gordon M. Wyant | 26 Citations [scispace.com]

- 15. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Trimethobenzamide Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for trimethobenzamide hydrochloride, a widely used antiemetic agent. The following sections detail the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is an antiemetic drug used to prevent nausea and vomiting.[1][2] Its synthesis has been approached through various routes, each with distinct advantages and challenges. This guide will focus on two primary pathways: a classical route commencing from phenol and a more contemporary approach starting with p-hydroxybenzaldehyde. A third, biocatalytic method will also be discussed as an emerging alternative.

Core Synthesis Pathways

The synthesis of this compound fundamentally involves the formation of an amide bond between 4-(2-dimethylaminoethoxy)benzylamine and 3,4,5-trimethoxybenzoyl chloride.[3][4] The key challenge lies in the efficient synthesis of the benzylamine intermediate.

Pathway 1: Classical Synthesis from Phenol

This multi-step synthesis begins with phenol and proceeds through several key intermediates.[3]

Experimental Protocol:

-

Synthesis of 2-Phenoxyethanol: Phenol is reacted with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide.[3]

-

Synthesis of 2-Phenoxyethyl chloride: The resulting 2-phenoxyethanol is then chlorinated using a reagent like thionyl chloride or phosphorus pentachloride in a solvent such as toluene.[3]

-

Synthesis of N-[(2-chloroethoxy)benzyl]acetamide: The 2-phenoxyethyl chloride is treated with acetamide and paraformaldehyde in glacial acetic acid in the presence of a strong inorganic acid.[3]

-

Synthesis of N-[(2-dimethylaminoethoxy)benzyl]acetamide: The previously obtained acetamide derivative is reacted with dimethylamine.[3]

-

Synthesis of 4-(2-dimethylaminoethoxy)benzylamine: The N-[(2-dimethylaminoethoxy)benzyl]acetamide is hydrolyzed using an acidic treatment to yield the key benzylamine intermediate.[3]

-

Final Condensation: 4-(2-dimethylaminoethoxy)benzylamine is condensed with 3,4,5-trimethoxybenzoyl chloride in an aromatic solvent to produce trimethobenzamide, which is then converted to its hydrochloride salt.[3]

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Yield | Purity/Melting Point |

| Synthesis of 2-Phenoxyethanol | Phenol, Ethylene chlorohydrin | Sodium hydroxide | - | - |

| Synthesis of 2-Phenoxyethyl chloride | 2-Phenoxyethanol | Thionyl chloride or Phosphorus pentachloride, Toluene | - | - |

| Synthesis of N-[(2-chloroethoxy)benzyl]acetamide | 2-Phenoxyethyl chloride, Acetamide, Paraformaldehyde | Glacial acetic acid, Strong inorganic acid | - | - |

| Synthesis of N-[(2-dimethylaminoethoxy)benzyl]acetamide | N-[(2-chloroethoxy)benzyl]acetamide, Dimethylamine | - | - | - |

| Synthesis of 4-(2-dimethylaminoethoxy)benzylamine | N-[(2-dimethylaminoethoxy)benzyl]acetamide | Acid | - | - |

| Final Condensation | 4-(2-dimethylaminoethoxy)benzylamine, 3,4,5-trimethoxybenzoyl chloride | Aromatic solvent | - | - |

Note: Specific yields and purity data were not available in the reviewed literature for each individual step of this classical pathway.

Synthesis Workflow Diagram:

Caption: Classical synthesis pathway of Trimethobenzamide HCl from phenol.

Pathway 2: Synthesis from p-Hydroxybenzaldehyde

A more direct and modern approach starts from p-hydroxybenzaldehyde.[4][5] This method is often favored for its improved efficiency.

Experimental Protocol:

-

Alkylation of p-Hydroxybenzaldehyde: The sodium salt of p-hydroxybenzaldehyde is alkylated with 2-dimethylaminoethyl chloride to form the corresponding ether.[4]

-

Reductive Amination: The resulting aldehyde is then subjected to reductive amination in the presence of ammonia to yield 4-(2-dimethylaminoethoxy)benzylamine.[4]

-

Acylation: The synthesized benzylamine is acylated with 3,4,5-trimethoxybenzoyl chloride to give trimethobenzamide.[4] The final product is then converted to the hydrochloride salt.

An alternative "one-pot" synthesis for the intermediate 4-(dimethylaminoethoxy)benzylamine has also been reported, using p-hydroxybenzaldehyde and zinc dust, followed by reaction with hydroxylamine hydrochloride.[5] This method is highlighted as being environmentally friendly and economical for large-scale production.[5]

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Yield | Purity/Confirmation |

| Alkylation | p-Hydroxybenzaldehyde, 2-Dimethylaminoethyl chloride | Base | - | - |

| Reductive Amination | 4-(2-dimethylaminoethoxy)benzaldehyde, Ammonia | Reducing agent | - | - |

| Acylation | 4-(2-dimethylaminoethoxy)benzylamine, 3,4,5-trimethoxybenzoyl chloride | - | - | - |

| "One-Pot" Intermediate Synthesis | p-Hydroxybenzaldehyde, 2-Dimethylaminoethyl chloride | Zinc dust, Hydroxylamine hydrochloride | Good | NMR, HPLC |

Note: While described as having a "good yield," specific quantitative values were not provided in the referenced abstract.

Synthesis Workflow Diagram:

Caption: Synthesis of Trimethobenzamide HCl from p-hydroxybenzaldehyde.

Pathway 3: Biocatalytic Synthesis

A novel and environmentally friendly approach to the synthesis of amides, including trimethobenzamide, involves the use of biocatalysts. Amide Bond Synthetases (ABSs) can catalyze the ATP-dependent adenylation of a carboxylic acid and its subsequent amidation with an amine.[6]

Experimental Protocol:

The general principle involves the use of an Amide Bond Synthetase, such as one from Streptoalloteichus hindustanus (ShABS), to couple the carboxylic acid (3,4,5-trimethoxybenzoic acid) and the amine (4-(2-dimethylaminoethoxy)benzylamine).[6] This enzymatic reaction typically requires ATP for the activation of the carboxylic acid.

Quantitative Data:

| Step | Reactants | Catalyst | Yield (Conversion) | Isolated Yield |

| Amide Formation | 3,4,5-trimethoxybenzoic acid, 4-(2-dimethylaminoethoxy)benzylamine | ShABS | - | - |

| Cinepazide Synthesis (as an example of ShABS efficiency) | N/A | ShABS | 99% | 95% |

Note: While the study demonstrates the potential of ShABS for synthesizing trimethobenzamide, specific yield data for this particular reaction was not provided. The data for cinepazide synthesis is included to illustrate the high efficiency of this biocatalyst.[6]

Logical Relationship Diagram:

Caption: Biocatalytic synthesis of Trimethobenzamide using ShABS.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of route depending on factors such as desired efficiency, scale, and environmental considerations. The classical route from phenol is a well-established, multi-step process. The pathway starting from p-hydroxybenzaldehyde offers a more direct and potentially more efficient alternative, with recent developments focusing on "one-pot" procedures. The emerging field of biocatalysis presents a promising green alternative, although further research is needed to optimize this method for large-scale production of trimethobenzamide. This guide provides a foundational understanding of these synthetic strategies to aid researchers in their drug development endeavors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FR2549828A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Trimethobenzamide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A Technical Guide to the Novel Synthesis of Trimethobenzamide Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of various synthetic methodologies for Trimethobenzamide hydrochloride, a potent antiemetic agent. It explores both classical and novel synthetic routes, offering detailed experimental protocols, comparative data, and pathways for the synthesis of its derivatives. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction to this compound

Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting. It is believed to act on the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[1][2] The hydrochloride salt is the common pharmaceutical form.[3] The chemical structure of Trimethobenzamide is N-{[4-(2-dimethylaminoethoxy)phenyl]methyl}-3,4,5-trimethoxy-benzamide.[4] This guide will detail several synthetic approaches to this molecule, including traditional methods, improved green chemistry processes, and potential biocatalytic routes.

Synthetic Pathways for this compound

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The core of the synthesis generally involves the formation of an amide bond between 4-(2-dimethylaminoethoxy)benzylamine and a 3,4,5-trimethoxybenzoyl moiety. The key differences lie in the preparation of the crucial benzylamine intermediate.

Classical Synthesis via Reductive Amination

A well-established route, originating from the work by Hoffmann La Roche, starts with p-hydroxybenzaldehyde.[1] This pathway involves the etherification of the phenolic hydroxyl group, followed by reductive amination to introduce the benzylamine functionality, and a final acylation step.

Experimental Protocol: Classical Synthesis

Step 1: Synthesis of 4-(2-dimethylaminoethoxy)benzaldehyde

-

Alkylate the sodium salt of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to form the ether, 4-(2-dimethylaminoethoxy)benzaldehyde.[1]

Step 2: Synthesis of 4-(2-dimethylaminoethoxy)benzylamine

-

Perform a reductive amination of 4-(2-dimethylaminoethoxy)benzaldehyde in the presence of ammonia to yield the diamine, 4-(2-dimethylaminoethoxy)benzylamine.[1]

Step 3: Synthesis of Trimethobenzamide

-

Acylate 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoyl chloride to form the final product, Trimethobenzamide.[1]

Improved and Environmentally Friendly Synthesis

A more recent and greener approach focuses on a one-pot synthesis of the key intermediate, 4-(dimethylaminoethoxy)benzylamine, from p-hydroxybenzaldehyde. This method is designed for large-scale production with improved yield and purity.[5]

Experimental Protocol: Improved Synthesis

Step 1: One-pot synthesis of 4-(dimethylaminoethoxy)benzylamine

-

Treat p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to form the corresponding aldehyde.

-

The resulting aldehyde is then treated with hydroxylamine hydrochloride.

-

The intermediate is subsequently reduced using zinc dust in a one-pot synthesis.[5]

Step 2: Amide Formation

-

The purified 4-(dimethylaminoethoxy)benzylamine is reacted with a substituted methoxy benzoic acid in the presence of boric acid and polyethylene glycol (PEG) to yield Trimethobenzamide.[5]

Synthesis Starting from Phenol

Another patented method begins with phenol and proceeds through a series of intermediates to arrive at this compound.[6]

Experimental Protocol: Synthesis from Phenol

Step 1: Synthesis of 2-Phenoxyethanol

-

React phenol with ethylene chlorohydrin in the presence of a base.[6]

Step 2: Synthesis of 2-Phenoxyethyl chloride

-

Dissolve the obtained 2-phenoxyethanol in toluene and treat with thionyl chloride or phosphorus pentachloride.[6]

Step 3: Synthesis of N-[(2-chloroethoxy)benzyl]acetamide

-

Treat the 2-phenoxyethyl chloride in a solution of glacial acetic acid with acetamide and paraformaldehyde in the presence of a strong inorganic acid.[6]

Step 4: Synthesis of N-[(2-dimethylaminoethoxy)benzyl]acetamide

-

React the N-[(2-chloroethoxy)benzyl]acetamide with dimethylamine.[6]

Step 5: Synthesis of 4-(2-dimethylaminoethoxy)benzylamine

-

Hydrolyze the N-[(2-dimethylaminoethoxy)benzyl]acetamide using an acidic treatment.[6]

Step 6: Synthesis of this compound

-

Condense the resulting 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoyl chloride in an aromatic solvent.[6]

Biocatalytic Synthesis

A novel and highly efficient approach involves the use of an Amide Bond Synthetase (ABS) for the final amide coupling step. The enzyme from Streptoalloteichus hindustanus (ShABS) has shown remarkable activity and enantioselectivity in forming amide bonds.[7]

Experimental Workflow: Biocatalytic Synthesis

This method would involve the enzymatic coupling of 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoic acid.

Step 1: Preparation of Substrates

-

Synthesize or procure 4-(2-dimethylaminoethoxy)benzylamine and 3,4,5-trimethoxybenzoic acid.

Step 2: Enzymatic Amide Coupling

-

In a suitable buffer, combine the amine and carboxylic acid substrates.

-

Introduce the Amide Bond Synthetase (ShABS) enzyme.

-

The reaction proceeds via an ATP-dependent adenylation of the carboxylic acid followed by amidation.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthetic routes. Direct comparison can be challenging due to variations in reporting and reaction scale.

| Synthetic Route | Key Intermediate | Reagents for Final Step | Yield | Purity | Reference |

| Classical Synthesis | 4-(2-dimethylaminoethoxy)benzylamine | 3,4,5-trimethoxybenzoyl chloride | Not explicitly stated | Not explicitly stated | [1] |

| Improved Synthesis | 4-(dimethylaminoethoxy)benzylamine | Substituted methoxy benzoic acid, boric acid, PEG | Good yield | High purity | [5] |

| Synthesis from Phenol | 4-(2-dimethylaminoethoxy)benzylamine | 3,4,5-trimethoxybenzoyl chloride | Good yield with 6-7% recovery from mother liquor | Pure compound isolated | [6] |

| Biocatalytic Synthesis | 4-(2-dimethylaminoethoxy)benzylamine | 3,4,5-trimethoxybenzoic acid, ShABS, ATP | Potentially high (95% isolated yield for a similar amide) | High | [7] |

Synthesis of Trimethobenzamide Derivatives

The core structure of Trimethobenzamide can be modified to explore structure-activity relationships and develop new chemical entities. The primary points of modification are the benzoyl and benzylamine moieties.

Modification of the Benzoyl Moiety

Derivatives can be synthesized by reacting 4-(2-dimethylaminoethoxy)benzylamine with various substituted benzoyl chlorides or benzoic acids.

Proposed Experimental Protocol: Synthesis of Benzoyl Derivatives

-

Synthesize or procure the desired substituted benzoic acid (e.g., with different patterns of methoxy, halogen, or alkyl groups).

-

Convert the benzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

React the substituted benzoyl chloride with 4-(2-dimethylaminoethoxy)benzylamine in an inert solvent with a suitable base (e.g., triethylamine or pyridine) to yield the desired N-benzylbenzamide derivative.

Modification of the Benzylamine Moiety

The synthesis of derivatives with modifications on the benzylamine part would require the synthesis of new benzylamine intermediates. For instance, the dimethylaminoethoxy group could be altered.

Proposed Experimental Protocol: Synthesis of Benzylamine Derivatives

-

Start with p-hydroxybenzaldehyde.

-

Alkylate the phenolic hydroxyl group with a different aminoalkyl halide (e.g., 2-(diethylamino)ethyl chloride or 3-(dimethylamino)propyl chloride).

-

Convert the resulting substituted benzaldehyde to the corresponding benzylamine via reductive amination.

-

Acylate the novel benzylamine with 3,4,5-trimethoxybenzoyl chloride to obtain the final derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows.

Caption: Classical synthesis of Trimethobenzamide.

Caption: Improved, environmentally friendly synthesis.

Caption: Biocatalytic amide bond formation.

Conclusion

The synthesis of this compound can be achieved through various routes, with modern methods offering improved efficiency and environmental profiles. The classical synthesis provides a foundational understanding, while newer methods, including one-pot reactions and biocatalysis, pave the way for more sustainable and scalable production. Furthermore, the core structure of Trimethobenzamide presents opportunities for the development of novel derivatives with potentially enhanced therapeutic properties. This guide serves as a foundational resource for further research and development in this area.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FR2549828A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

The Structure-Activity Relationship of Trimethobenzamide Hydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of trimethobenzamide hydrochloride and its analogs. Trimethobenzamide is a benzamide derivative utilized as an antiemetic agent for the management of nausea and vomiting.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3] Understanding the relationship between the molecular structure of trimethobenzamide analogs and their biological activity is crucial for the rational design of more potent and selective antiemetic drugs with improved pharmacokinetic profiles.

Mechanism of Action and Signaling Pathway

Trimethobenzamide exerts its antiemetic effect by blocking dopamine D2 receptors in the CTZ. The CTZ is a critical area in the brain that detects emetic stimuli in the blood and subsequently relays this information to the vomiting center. Dopamine is a key neurotransmitter in this pathway, and its binding to D2 receptors is a crucial step in the induction of emesis. By antagonizing these receptors, trimethobenzamide interrupts this signaling cascade, thereby reducing nausea and vomiting.

Core Molecular Structure

The trimethobenzamide molecule can be divided into three key regions, each of which can be modified to generate analogs with potentially altered activity:

-

A: The 3,4,5-Trimethoxybenzoyl Moiety: This aromatic ring with its three methoxy groups is a crucial feature for receptor interaction.

-

B: The N-Benzyl Linker: This part of the molecule connects the benzoyl group to the side chain and influences the overall conformation.

-

C: The Dimethylaminoethoxy Side Chain: This basic side chain is important for solubility and interaction with the receptor.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies on a wide range of trimethobenzamide analogs are not extensively published, valuable insights can be drawn from research on structurally related benzamide D2 antagonists.

| Modification | Moiety | Observation | Inferred Impact on Activity |

| Substitution on the Benzoyl Ring | A | Modification of the 2-methoxy substituent in metoclopramide, a related benzamide, was found to be detrimental to D2 antagonism.[4] | Alterations to the 3,4,5-trimethoxy pattern on the benzoyl ring of trimethobenzamide are likely to reduce D2 receptor affinity. The methoxy groups are critical for binding. |

| Nature of the N-Alkyl Linker | B | In a series of 6-methoxybenzamides, the stereochemistry of the pyrrolidinylmethyl side chain was important for D2 receptor binding, with the (S)-configuration being preferred. | The length and rigidity of the linker between the benzamide nitrogen and the basic amine can significantly influence potency. |

| Substituents on the Benzyl Ring | B | Introduction of substituents on the phenyl ring of 5-phenyl-pyrrole-3-carboxamides (F, Cl, NO2, CH3) led to lower D2-like receptor affinity.[5] | Substitution on the benzyl ring of trimethobenzamide may lead to a decrease in D2 receptor binding, potentially due to steric hindrance. |

| Basic Amine Side Chain | C | The nature of the basic amine is critical for activity. In related benzamides, cyclic amines like piperidine and pyrrolidine have been shown to be effective. | Modifications to the dimethylamino group, such as incorporation into a cyclic system or alteration of the alkyl chain length, could modulate potency and selectivity. |

Experimental Protocols

Synthesis of Trimethobenzamide Analogs

A general synthetic route to trimethobenzamide analogs involves the acylation of a substituted benzylamine with a substituted benzoyl chloride.

General Procedure:

-

Preparation of the Benzylamine Intermediate: A substituted p-hydroxybenzaldehyde is alkylated with a suitable aminoalkyl halide. The resulting aldehyde is then converted to the corresponding benzylamine via reductive amination.

-

Amide Coupling: The substituted benzylamine is then acylated with a 3,4,5-trimethoxybenzoyl chloride (or a substituted analog thereof) in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) in an appropriate solvent (e.g., dichloromethane or a biphasic system) to yield the final trimethobenzamide analog.

In Vitro Dopamine D2 Receptor Binding Assay

The affinity of trimethobenzamide analogs for the dopamine D2 receptor is typically determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand (e.g., [3H]spiperone) from the D2 receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Assay Incubation: The cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (trimethobenzamide analog).

-

Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC50 value for each test compound, which is then converted to a Ki value using the Cheng-Prusoff equation. A detailed protocol for [3H]spiperone competition binding can be found in various publications.[6][7][8][9][10]

In Vivo Antiemetic Activity Assessment: The Ferret Model

The ferret is a well-established animal model for assessing the antiemetic potential of new chemical entities due to its robust emetic response to various stimuli.[11] The cisplatin-induced emesis model is commonly used to evaluate the efficacy of antiemetic drugs.[12][13]

Protocol Outline:

-

Animal Acclimatization: Male ferrets are acclimatized to the experimental conditions.

-

Drug Administration: The test compound (trimethobenzamide analog) or vehicle is administered to the ferrets at various doses, typically via intraperitoneal or subcutaneous injection.

-

Emetic Challenge: After a predetermined pretreatment time, the ferrets are challenged with an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, i.p.).

-

Observation: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.

-

Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. The ED50 (the dose that produces a 50% reduction in emesis) can be calculated.

Conclusion and Future Directions

The structure-activity relationship of trimethobenzamide analogs is centered around their interaction with the dopamine D2 receptor. The 3,4,5-trimethoxybenzoyl moiety appears to be a critical pharmacophore for high-affinity binding. Modifications to the N-benzyl linker and the basic side chain can further modulate potency and pharmacokinetic properties.

Future research in this area should focus on a systematic exploration of the chemical space around the trimethobenzamide scaffold. The synthesis and evaluation of a focused library of analogs with systematic variations in all three key regions of the molecule would provide a more comprehensive understanding of the SAR. This could lead to the identification of novel antiemetic agents with improved efficacy, selectivity, and a more favorable side-effect profile, particularly with respect to extrapyramidal symptoms that can be associated with D2 receptor antagonism. Advanced computational techniques, such as 3D-QSAR and molecular docking, could also be employed to guide the design of next-generation trimethobenzamide-based antiemetics.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethobenzamide Hydrochloride: An In-depth Technical Guide on Potential Off-Target Effects in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethobenzamide hydrochloride is an antiemetic agent primarily utilized for the management of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis. Its therapeutic effect is attributed to its antagonist activity at the dopamine D2 receptor within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. While its on-target activity is well-documented, a comprehensive understanding of its potential off-target effects within neuronal pathways is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth review of the known neuronal targets of trimethobenzamide, with a focus on both its primary mechanism of action and potential off-target interactions. This document summarizes available quantitative data, details relevant experimental protocols, and presents key signaling pathways through visualized diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Trimethobenzamide is a benzamide derivative that has been in clinical use for several decades. Its primary indication is the prevention and treatment of nausea and vomiting.[1] The principal mechanism of action involves the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the brainstem that detects emetic signals.[2] By inhibiting dopaminergic transmission in this region, trimethobenzamide effectively reduces the urge to vomit.

However, like many centrally acting drugs, the potential for off-target interactions exists. Understanding the broader pharmacological profile of trimethobenzamide is essential for predicting and mitigating potential adverse effects, particularly those affecting the central nervous system (CNS). This guide delves into the known neuronal targets of trimethobenzamide, with a specific emphasis on providing quantitative data where available and outlining the experimental approaches used to characterize these interactions.

On-Target Neuronal Pathway: Dopamine D2 Receptor Antagonism

The primary therapeutic effect of trimethobenzamide is mediated through its interaction with the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.

Signaling Pathway

Antagonism of the D2 receptor by trimethobenzamide in the CTZ disrupts the normal signaling cascade initiated by dopamine. D2 receptors are coupled to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, trimethobenzamide prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream neuronal signaling that would otherwise lead to the sensation of nausea and the vomiting reflex.

Quantitative Data

The affinity of trimethobenzamide for the dopamine D2 receptor has been quantified in radioligand binding assays.

| Receptor | Ligand | Ki (nM) | Assay Type | Source |

| Dopamine D2 | Trimethobenzamide | 640 | Radioligand Binding | [3] |

This moderate affinity for the D2 receptor is consistent with its clinical efficacy as an antiemetic.

Potential Off-Target Neuronal Pathways

While the primary mechanism of trimethobenzamide is well-established, its chemical structure suggests the potential for interactions with other neuronal receptors. Clinical observations of side effects such as drowsiness and extrapyramidal symptoms also point towards a broader pharmacological profile.

Histaminergic System

Several sources describe trimethobenzamide as having "weak antihistaminic activity".[4] This suggests a potential interaction with histamine receptors, likely the H1 subtype, which is known to be involved in sedation.

-

Potential Signaling Pathway: Antagonism of the histamine H1 receptor, a Gq/11-coupled GPCR, would block the histamine-induced activation of phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is involved in maintaining wakefulness, and its inhibition can lead to drowsiness.

Cholinergic System (Muscarinic Receptors)

The occurrence of extrapyramidal symptoms (EPS) and other central nervous system effects with trimethobenzamide use raises the possibility of interactions with muscarinic acetylcholine receptors.

-

Potential Signaling Pathway: Muscarinic receptors have various subtypes (M1-M5) with different G protein coupling and signaling pathways. For example, M1, M3, and M5 receptors are typically Gq/11-coupled, while M2 and M4 receptors are Gi/o-coupled. Off-target antagonism at these receptors could disrupt a wide range of neuronal functions, potentially contributing to side effects.

-

Quantitative Data: Similar to the histaminergic system, quantitative binding or functional data for trimethobenzamide at muscarinic receptor subtypes are not available in the public domain. The potential for anticholinergic effects is inferred from the drug's side effect profile, but direct experimental evidence of binding affinities is lacking.

Serotonergic System

Some antiemetic drugs exert their effects through interactions with the serotonergic system, particularly 5-HT3 receptors. However, available evidence suggests that trimethobenzamide does not significantly interact with serotonin pathways.[4]

Experimental Protocols

The characterization of a drug's interaction with neuronal pathways involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments relevant to assessing the on- and off-target effects of trimethobenzamide.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

-

Objective: To quantify the affinity of trimethobenzamide for the dopamine D2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., Haloperidol or Sulpiride).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (trimethobenzamide) in the assay buffer.

-

For the determination of non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the non-labeled antagonist.

-

Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the ability of a compound to act as an agonist or antagonist at the histamine H1 receptor by detecting changes in intracellular calcium levels.

-

Objective: To functionally characterize the activity of trimethobenzamide at the histamine H1 receptor.

-

Materials:

-

A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Histamine (as an agonist control).

-

A known H1 antagonist (e.g., Mepyramine) for control.

-

Test compound: this compound.

-

A fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the H1 receptor-expressing cells in a microplate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

To test for antagonist activity, pre-incubate the cells with varying concentrations of trimethobenzamide.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of histamine (agonist) into the wells and record the change in fluorescence over time.

-

To test for agonist activity, inject varying concentrations of trimethobenzamide and record the fluorescence change.

-

-

Data Analysis:

-

For antagonist activity, plot the histamine-induced calcium response as a function of the trimethobenzamide concentration to determine the IC50.

-

For agonist activity, plot the trimethobenzamide-induced calcium response as a function of its concentration to determine the EC50.

-

This assay can be used to assess the functional activity of a compound at Gi/o-coupled muscarinic receptors (M2 and M4) by measuring changes in intracellular cAMP levels.

-

Objective: To determine if trimethobenzamide functionally modulates M2 or M4 muscarinic receptors.

-

Materials:

-

A cell line stably expressing a human M2 or M4 muscarinic receptor (e.g., CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

Acetylcholine or Carbachol (as an agonist control).

-

A known M2/M4 antagonist (e.g., Atropine).

-

Test compound: this compound.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Procedure:

-

Plate the M2 or M4 receptor-expressing cells in a microplate.

-

To test for antagonist activity, pre-incubate the cells with varying concentrations of trimethobenzamide.

-

Stimulate the cells with a fixed concentration of acetylcholine in the presence of forskolin.

-

To test for inverse agonist activity, incubate the cells with varying concentrations of trimethobenzamide in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

-

Data Analysis:

-

For antagonist activity, plot the inhibition of the acetylcholine-induced decrease in cAMP as a function of trimethobenzamide concentration to determine the IC50.

-

For inverse agonist activity, plot the increase in cAMP levels as a function of trimethobenzamide concentration to determine the EC50.

-

In Vivo Assays

The catalepsy test in rodents is a common method to assess the potential of a drug to induce Parkinson-like side effects, which are a form of extrapyramidal symptoms.

-

Objective: To evaluate the potential of trimethobenzamide to induce catalepsy in rodents.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Apparatus: A horizontal bar raised a few centimeters from the surface or a grid.

-

Procedure:

-

Administer this compound at various doses to different groups of rats. A vehicle control group should also be included.

-

At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the elevated bar or its hindlimbs on the grid.

-

Measure the time it takes for the rat to correct its posture and move its paws. This is the cataleptic time. A cut-off time (e.g., 180 seconds) is usually set.

-

-

Data Analysis:

-

Compare the cataleptic time in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

A significant increase in the cataleptic time indicates a potential for inducing extrapyramidal symptoms.

-

Summary of Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with neuronal targets.

| Target | Ki (nM) | IC50 (µM) | EC50 (µM) | Notes |

| Dopamine D2 Receptor | 640 | - | - | Primary on-target activity. |

| Histamine H1 Receptor | Not Available | Not Available | Not Available | Described as having "weak antihistaminic activity". |

| Muscarinic Receptors (M1-M5) | Not Available | Not Available | Not Available | Potential for interaction inferred from side effect profile. |

| Serotonin Receptors | - | - | - | Does not appear to act via serotonin pathways. |

Conclusion

This compound's primary mechanism of action in preventing nausea and vomiting is through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. The available quantitative data confirms a moderate affinity for this receptor. While there is qualitative evidence suggesting weak antihistaminic and potential anticholinergic off-target activities, a significant gap exists in the publicly available literature regarding the quantitative binding affinities of trimethobenzamide at these and other neuronal receptors. The clinical presentation of side effects such as drowsiness and extrapyramidal symptoms underscores the importance of a more comprehensive understanding of its off-target pharmacology.

For drug development professionals, the lack of a complete off-target profile for a centrally acting drug like trimethobenzamide highlights the need for thorough in vitro safety screening against a broad panel of receptors, ion channels, and transporters early in the development process. For researchers, further investigation into the histaminergic and cholinergic interactions of trimethobenzamide could provide valuable insights into the molecular mechanisms underlying its side effect profile and could inform the development of future antiemetic agents with improved selectivity. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

- 1. Tigan (trimethobenzamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. Trimethobenzamide - Wikipedia [en.wikipedia.org]

- 3. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Discovery and Preliminary Screening of Trimethobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trimethobenzamide

Trimethobenzamide is a substituted benzamide with established antiemetic properties.[1] It is clinically used for the management of nausea and vomiting.[1] The primary mechanism of action of Trimethobenzamide is believed to be the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is a key area in the brain for initiating the vomiting reflex.[2] While effective, the development of derivatives of Trimethobenzamide presents an opportunity to enhance its therapeutic profile, potentially leading to improved potency, reduced side effects, or novel therapeutic applications. This technical guide provides an in-depth overview of the discovery and preliminary screening of Trimethobenzamide derivatives, focusing on synthetic strategies, screening methodologies, and data interpretation.

Core Structure and Rationale for Derivatization

The chemical structure of Trimethobenzamide, N-{[4-(2-dimethylaminoethoxy)phenyl]methyl}-3,4,5-trimethoxy-benzamide, offers several sites for chemical modification. The core structure consists of a 3,4,5-trimethoxybenzoyl moiety connected via an amide linkage to a p-substituted benzylamine derivative.

Key Structural Components for Derivatization:

-

3,4,5-Trimethoxybenzoyl Group: Modifications to the methoxy groups can influence receptor binding affinity and selectivity.

-

Amide Linker: Alterations to the amide bond can affect metabolic stability and pharmacokinetic properties.

-

p-Substituted Benzylamine Moiety: The nature of the substituent at the para position of the benzyl ring and the terminal amino group can be varied to modulate activity and physicochemical properties.

The rationale for developing derivatives includes enhancing affinity for the D2 receptor, exploring interactions with other receptors involved in emesis (e.g., serotonin 5-HT3 receptors), and investigating potential applications in other therapeutic areas such as oncology and neurology, given the diverse biological activities of benzamide derivatives.[3][4]

Synthesis of Trimethobenzamide Derivatives

The synthesis of Trimethobenzamide derivatives generally follows a convergent approach, involving the preparation of a substituted benzoyl chloride and a substituted benzylamine, followed by their coupling to form the final amide.

General Synthetic Scheme

A general synthetic route for Trimethobenzamide derivatives is outlined below. This can be adapted by using variously substituted starting materials to generate a library of analogs.

Caption: General synthetic workflow for Trimethobenzamide derivatives.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

-

To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 3.2.2: Synthesis of N-{[4-(2-substituted-aminoethoxy)phenyl]methyl}amine

-

To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents) and a substituted 2-chloroethylamine hydrochloride (1.2 equivalents).

-

Heat the mixture to reflux and stir for 12-24 hours.

-

After cooling, filter the solid and concentrate the filtrate. Purify the resulting 4-(2-substituted-aminoethoxy)benzaldehyde by column chromatography.

-

For the reductive amination, dissolve the aldehyde (1 equivalent) in methanol, add an excess of the desired amine (e.g., methylamine, 5-10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water, extract with an organic solvent, and purify the product by column chromatography to obtain the desired benzylamine.

Protocol 3.2.3: Amide Coupling to form Trimethobenzamide Derivatives

-

Dissolve the substituted benzylamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Add a solution of the substituted benzoyl chloride (1.1 equivalents) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final Trimethobenzamide derivative.

Preliminary Screening Methodologies

The preliminary screening of newly synthesized Trimethobenzamide derivatives typically involves a combination of in vitro and in vivo assays to assess their biological activity and establish a preliminary structure-activity relationship (SAR).

In Vitro Screening

4.1.1. Receptor Binding Assays

-

Dopamine D2 Receptor Binding Assay: This assay is crucial to determine the affinity of the derivatives for the primary target of Trimethobenzamide.

-

Protocol:

-